4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYZADJFANAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Itaconic Acid with Primary Amines
A widely adopted method involves the cyclocondensation of itaconic acid with primary amines. For example, N-(4-aminophenyl)acetamide reacts with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which undergoes deacylation via hydrochloric acid hydrolysis to liberate the free amine.
Reaction Conditions :
- Solvent : Water or toluene
- Temperature : Reflux (100–110°C)
- Catalyst : None required for cyclization; HCl for deprotection
- Yield : 60–75% after purification
Characterization Data :
Reduction of 5-Oxopyrrolidin-3-Nitrile
An alternative route involves the reduction of 5-oxopyrrolidin-3-nitrile using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method avoids protective group chemistry but requires stringent moisture control.
Reaction Conditions :
- Reducing Agent : LiAlH₄ (2.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Yield : 50–65%
Synthesis of 4-Methylthiophene-2-Carboxylic Acid
The electrophilic component, 4-methylthiophene-2-carboxylic acid, is typically prepared via:
Friedel-Crafts Acylation of Thiophene
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Reaction Conditions :
- Acylation : AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → rt
- Oxidation : KMnO₄, H₂SO₄, H₂O, reflux
- Yield : 40–55% over two steps
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.68 (d, 1H, thiophene-H), 6.92 (d, 1H, thiophene-H), 2.45 (s, 3H, CH₃).
Amide Coupling Strategies
Coupling 5-oxopyrrolidin-3-amine with 4-methylthiophene-2-carboxylic acid necessitates activation of the carboxylic acid. Three methods are prevalent:
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) as activators:
Procedure :
- Dissolve 4-methylthiophene-2-carboxylic acid (1.0 equiv) and EDC (1.2 equiv) in dry dichloromethane (DCM).
- Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.
- Introduce 5-oxopyrrolidin-3-amine (1.0 equiv) and stir at room temperature for 12–24 hours.
Optimization Notes :
- Solvent : DCM or DMF
- Base : Triethylamine (2.0 equiv) enhances reactivity
- Yield : 70–85% after column chromatography
Characterization Data :
Acid Chloride Intermediate
Conversion of the carboxylic acid to its acid chloride followed by amine treatment:
Procedure :
- Treat 4-methylthiophene-2-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry DCM.
- Reflux for 2 hours, then evaporate excess SOCl₂.
- Dissolve the acid chloride in DCM and add dropwise to a solution of 5-oxopyrrolidin-3-amine (1.1 equiv) and triethylamine (3.0 equiv).
Optimization Notes :
Schotten-Baumann Reaction
Aqueous-organic biphasic conditions facilitate rapid amide formation:
Procedure :
- Dissolve 4-methylthiophene-2-carboxylic acid chloride (1.0 equiv) in acetone.
- Add to a mixture of 5-oxopyrrolidin-3-amine (1.0 equiv), NaOH (2.0 equiv), and water.
- Stir vigorously at 0°C for 1 hour.
Yield : 60–70% with minimal purification
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Carbodiimide-Mediated | EDC/HOBt, DCM, rt | 70–85 | >95% | High yield, minimal side products |
| Acid Chloride | SOCl₂, DCM, reflux | 65–78 | 90–93% | Rapid reaction, scalable |
| Schotten-Baumann | NaOH, H₂O/acetone, 0°C | 60–70 | 85–88% | No coupling agents, cost-effective |
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) → 95% pure product.
- Recrystallization : Ethanol/water (4:1) yields crystalline product.
Advanced Characterization :
- ¹³C NMR : 175.8 ppm (pyrrolidinone C=O), 165.2 ppm (amide C=O), 140.1 ppm (thiophene C-2), 126.5 ppm (thiophene C-4).
- HRMS (ESI+) : m/z calcd. for C₁₁H₁₃N₂O₂S [M+H]⁺: 253.0746, found: 253.0749.
Challenges and Mitigation Strategies
- Low Solubility : The amine component exhibits limited solubility in aprotic solvents. Mitigated by using DMF or adding catalytic DMAP.
- Racemization : Mild conditions (0°C, short reaction times) preserve stereochemistry during coupling.
Chemical Reactions Analysis
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide has several scientific research applications. It is used in chemistry for the development of small molecule inhibitors of the proteasome. In biology, it is studied for its potential as a therapeutic agent due to its ability to inhibit proteasome activity. In medicine, it is being explored for its potential use in treating diseases related to proteasome dysfunction. Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves its ability to inhibit the activity of the proteasome. The proteasome is a complex enzyme responsible for degrading unwanted or damaged proteins within the cell. By inhibiting the proteasome, this compound can prevent the breakdown of specific proteins, leading to various cellular effects. The molecular targets and pathways involved in this process are still being studied, but it is believed that the compound interacts with the active site of the proteasome, blocking its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs of thiophene-2-carboxamide derivatives include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in ) or heterocyclic appendages (e.g., pyrimidine in ) enhances polarity and may improve target binding.
- Melting Points : Analogs with rigid fused rings (e.g., compound 5 , MP 210–212°C ) exhibit higher melting points than those with flexible side chains (e.g., compound 4 , MP 114–116°C ), suggesting stronger intermolecular interactions.
Spectral Characterization
Biological Activity
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology for its potential biological activities, particularly as a proteasome inhibitor. This compound is characterized by its unique chemical structure, which allows it to interact with various molecular targets, making it a candidate for therapeutic applications, especially in cancer treatment.
The molecular formula of this compound is C10H12N2O2S, with a molecular weight of 224.28 g/mol. It is classified under pyrrolidine-2,5-diones and has been synthesized through various methods involving the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of catalysts such as dimethyl sulfoxide (DMSO) and acetonitrile.
The primary mechanism of action for this compound involves its inhibition of the proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. By blocking this activity, the compound leads to the accumulation of these proteins, which can trigger apoptosis in cancer cells. The specific interaction sites and pathways are still under investigation, but this inhibition is linked to therapeutic effects against various cancers.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including A549 human lung adenocarcinoma cells. In these studies, the compound was compared with standard chemotherapeutic agents like cisplatin, showing comparable or enhanced efficacy in reducing cell viability .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Viability (%) |
|---|---|---|---|---|
| This compound | A549 | <20 | Cisplatin | 66 |
| Control (Cisplatin) | A549 | 10 | - | 50 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been explored for antimicrobial activity. While it shows limited efficacy against Gram-negative bacteria, it demonstrates promising results against multidrug-resistant strains of Staphylococcus aureus. This dual activity highlights its potential as a versatile therapeutic agent .
Case Studies
Recent studies have focused on evaluating the biological activities of derivatives of 5-oxopyrrolidine compounds that include this thiophene derivative. For instance, compounds structurally related to this compound were tested for their anticancer and antimicrobial properties. These studies utilized cell viability assays (MTT assays) to assess cytotoxicity against both cancerous and non-cancerous cell lines .
Q & A
Q. Optimization Strategies :
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Primary Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and pyrrolidinone substitution patterns. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (aromatic region) .
- Pyrrolidinone carbonyl: δ 170–175 ppm in C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 281.1) .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm and pyrrolidinone C=O at ~1720 cm .
Q. Chromatographic Methods :
| Technique | Application | Conditions | Reference |
|---|---|---|---|
| HPLC | Purity assessment (>98%) | C18 column, MeCN/HO gradient | |
| TLC | Reaction monitoring | Silica gel, EtOAc/hexane (1:1) |
Advanced: How should researchers design experiments to evaluate the compound's enzyme inhibitory activity?
Answer:
Experimental Design :
Target Selection : Prioritize enzymes linked to the compound’s structural motifs (e.g., kinases, proteases) based on computational docking studies .
In Vitro Assays :
- Kinetic Analysis : Use fluorogenic substrates to measure IC values under physiological pH and temperature .
- Control Groups : Include positive controls (known inhibitors) and vehicle-only samples to assess specificity .
Dose-Response Curves : Generate data across 6–8 concentrations (1 nM–100 μM) to calculate EC and Hill coefficients .
Q. Data Interpretation :
- Address solubility issues (use DMSO <1% v/v) to avoid false negatives .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Advanced: How can contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values) be resolved?
Answer:
Common Sources of Discrepancies :
Q. Resolution Strategies :
Advanced: What computational methods are suitable for modeling the compound’s structure-activity relationships (SAR)?
Answer:
Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins .
QSAR Modeling :
- Descriptors : Include electronic (HOMO/LUMO), steric (molar volume), and topological parameters .
- Validation : Apply leave-one-out cross-validation (R >0.8 acceptable) .
Q. Case Study :
- A derivative with electron-withdrawing groups on the pyrrolidinone showed 10-fold higher kinase inhibition, aligning with QSAR predictions .
Advanced: How can crystallographic data (e.g., SHELX refinement) improve structural analysis?
Answer:
SHELX Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100K .
Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
